![molecular formula C18H23FN4O3 B2861940 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea CAS No. 894028-01-4](/img/structure/B2861940.png)
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
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Overview
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrolidinone Ring: The initial step might involve the synthesis of the pyrrolidinone ring through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step could involve the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluorophenyl)-3-(2-oxopyrrolidin-1-yl)urea
- 1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 3-(2-Oxopyrrolidin-1-yl)propyl)urea
Uniqueness
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorophenyl group that enhances lipophilicity and may influence receptor binding.
- A pyrrolidinone ring , which is often associated with various biological activities.
- A urea moiety , known for its role in pharmacodynamics.
Property | Description |
---|---|
IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea |
Molecular Formula | C18H25FN4O3 |
Molecular Weight | 348.41 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group facilitates binding to various targets, potentially modulating their activity, which can lead to therapeutic effects. For instance, studies have shown that fluorinated compounds often exhibit altered pKa values, which can enhance their pharmacokinetic profiles by improving oral absorption and bioavailability .
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties:
1. Antitumor Activity:
Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation .
2. Antimicrobial Effects:
Certain analogs have shown promise as antimicrobial agents, particularly against resistant strains of bacteria. The presence of the pyrrolidinone ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .
3. Neuropharmacological Effects:
The compound's ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Case Study 1: Anticancer Activity
A study evaluating a related compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Evaluation
Research on urea derivatives showed that modifications at the pyrrolidinone position enhanced antibacterial activity against Gram-positive bacteria, indicating the importance of structural modifications in optimizing efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Biological Activity |
---|---|
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea | Moderate anticancer effects; less potent than fluorinated analogs |
1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea | Lower affinity for target receptors compared to fluorinated derivatives |
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c19-13-4-1-5-15(10-13)23-12-14(11-17(23)25)21-18(26)20-7-3-9-22-8-2-6-16(22)24/h1,4-5,10,14H,2-3,6-9,11-12H2,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHCWRJTMFMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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